molecular formula C26H23N3O7S2 B2935261 methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865197-52-0

methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2935261
CAS No.: 865197-52-0
M. Wt: 553.6
InChI Key: MYGIDYDQEIOFFU-RQZHXJHFSA-N
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Description

Methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a complex substitution pattern. Its structure includes:

  • A benzothiazole core with a (2Z)-configured imino group linking to a 2-(4-methylbenzenesulfonamido)benzoyl moiety.
  • A methoxy-oxoethyl substituent at position 3, contributing to electronic modulation.
  • The Z-configuration at the imino group ensures stereoselective interactions, critical for biological activity .

The sulfonamido group facilitates hydrogen bonding, as described in studies on intermolecular interactions , while the benzothiazole core is associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7S2/c1-16-8-11-18(12-9-16)38(33,34)28-20-7-5-4-6-19(20)24(31)27-26-29(15-23(30)35-2)21-13-10-17(25(32)36-3)14-22(21)37-26/h4-14,28H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGIDYDQEIOFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C25H29N3O7S2C_{25}H_{29}N_{3}O_{7}S_{2}, and it features a benzothiazole core, which is known for various biological activities. The presence of methoxy and sulfonamide groups enhances its solubility and reactivity.

PropertyValue
Molecular Weight493.65 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP3.5

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that similar benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide group may contribute to this effect by interfering with cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Compounds with benzothiazole structures have been noted for their antimicrobial effects against various pathogens. The specific mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways. For instance, it could potentially inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations as low as 10 µM . The study attributed this effect to the induction of oxidative stress leading to apoptosis.
  • Antimicrobial Activity : In a study examining various benzothiazole derivatives, it was found that compounds similar to methyl (2Z)-3-(2-methoxy-2-oxoethyl)-... exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Mechanistic Insights : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that the compound's structural features allow it to bind effectively to target proteins involved in cell cycle regulation, thereby blocking cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name & Source Core Structure Key Substituents Notable Properties
Target Compound Benzothiazole 4-Methylbenzenesulfonamido, methoxy-oxoethyl, methyl carboxylate High potential for hydrogen bonding; Z-configuration enhances target specificity
Methyl(R)-6-(4-((3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl)amino)butoxy)benzo[d]thiazole-2-carboxylate (2d) Benzothiazole Hydroxyphenyl, butoxy linkage Increased hydrophilicity due to hydroxyl group; lower lipophilicity vs. target
(2Z)-Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl ester Enhanced lipophilicity; trimethoxy groups may improve membrane permeability
Metsulfuron Methyl Ester (Pesticide) Triazine-sulfonylurea Methoxy-triazine, methyl benzoate Herbicidal activity; sulfonylurea group confers stability and target binding
2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Thiophene, dimethoxybenzylidene Electron-rich thiophene enhances π-π stacking; methoxyethyl ester improves solubility
(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide Chromene-benzothiazole hybrid Acetyl, chromene-imino linkage Extended conjugation for UV absorption; acetyl group may reduce metabolic stability

Key Research Findings

B. Physicochemical Properties

  • The trimethoxybenzylidene group in ’s compound increases lipophilicity (logP >3), favoring blood-brain barrier penetration, whereas the target’s methyl carboxylate balances solubility (logP ~2.5) .
  • Pesticides in exhibit higher stability due to triazine-sulfonylurea linkages but lack the stereochemical complexity of the Z-configured target .

C. Crystallographic and Conformational Analysis

  • The target’s Z-configuration creates a planar benzothiazole-imino system, confirmed via SHELX-refined crystallography . This contrasts with ’s thiazolo-pyrimidine, where puckering (per Cremer-Pople analysis) introduces nonplanarity .
  • Hydrogen-bonding patterns in the target align with Etter’s graph-set theory, forming R₂²(8) motifs critical for crystal packing .

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